molecular formula C8H13NOS B13213145 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13213145
M. Wt: 171.26 g/mol
InChI Key: HPPGUJIUQQWLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol is an amino alcohol derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a propanolamine chain. For instance, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a key precursor for the antidepressant R-Duloxetine . The methyl-substituted thiophene moiety in the target compound likely enhances lipophilicity compared to unsubstituted thiophene derivatives, influencing its pharmacokinetic properties .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-amino-1-(3-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2,4,9H2,1H3

InChI Key

HPPGUJIUQQWLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Route via 3-Methylamino-1-(2-thienyl)-1-propanone Intermediate

A widely studied approach involves the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone as a key intermediate, followed by enantioselective reduction to yield the target amino alcohol.

Key Steps:

  • Step 1: Formation of 3-methylamino-1-(2-thienyl)-1-propanone

    • Starting from thiophene or 2-acetylthiophene, the ketone intermediate is synthesized via:
      • Mannich reaction involving acetylthiophene, formaldehyde, and dimethylamine.
      • Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride followed by reaction with methylamine.
      • Retromichael/Michael reaction converting dimethylamino ketone to monomethylamino ketone using methylamine.
  • Step 2: Enantioselective Reduction to Amino Alcohol

    • The ketone is reduced to this compound using:
      • Chemical methods with chiral ligands on reducing agents such as sodium borohydride or lithium aluminum hydride.
      • Transition metal-catalyzed hydrogenation.
      • Enzymatic reduction using microbial dehydrogenases for high enantiomeric purity.

Reaction Conditions and Yields:

Step Reaction Conditions Yield Enantiomeric Excess (ee)
1 Ketone formation (Mannich or Friedel-Crafts) Ethanol, 60-70 °C, 6 h Not specified -
2 Reduction to amino alcohol Enantioselective hydrogenation or microbial dehydrogenase ~74% 72% ee reported

This method is notable for its ability to produce the (S)-enantiomer selectively, which is crucial for pharmaceutical applications.

Optical Resolution via Diastereomeric Salt Formation

An alternative method focuses on resolving racemic mixtures of 3-(methylamino)-1-(2-thienyl)propan-1-ol to obtain optically active forms.

Key Features:

  • Use of optically active resolving agents such as mandelic acid or tartaric acid derivatives.
  • Formation of diastereomeric salts that can be separated by crystallization.
  • Reaction media typically involve protic solvents like water or mixtures of water and lower alcohols (e.g., 2-butanol).

Typical Procedure:

  • Racemic amino alcohol is dissolved in 2-butanol.
  • Equimolar optically active mandelic acid is added.
  • The mixture is heated to dissolve solids and then cooled to induce crystallization of diastereomeric salts.
  • The salts are separated and converted back to the free amino alcohol.

Advantages:

  • Provides high optical purity without requiring complex chromatographic separations.
  • Scalable for commercial production.

Example Data:

Parameter Value
Molar ratio (amino alcohol : resolving agent) 1:1
Solvent 2-Butanol or water/alcohol mixture
Temperature Heat to dissolve, cool to ambient for crystallization
Product Optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol
Application Intermediate for Duloxetine synthesis

This method is documented in patent US7119211B2 and is industrially relevant for producing enantiomerically pure amino alcohol intermediates.

Preparation of the Thiophene-Substituted Propanol Precursor

Before amino substitution, the thiophene-substituted propanol (3-(thiophen-2-yl)propan-1-ol) is prepared by reduction of the corresponding propanoic acid.

Typical Reduction Method:

  • Borane complexes such as borane-tetrahydrofuran or borane-methyl sulfide are used to reduce 3-(2-thienyl)propanoic acid.
  • The reaction is performed in tetrahydrofuran at low temperature (0 °C) followed by stirring at room temperature.
  • The reaction is quenched with aqueous potassium carbonate.
  • Organic extraction and drying yield the thiophene-substituted propanol in high yield (97–100%).

Representative Experimental Data:

Reagent Amount Solvent Temperature Time Yield
Borane-THF complex 33.5 mmol THF 0 °C to room temp 18 h 97%
3-(2-thienyl)propanoic acid 32.0 mmol THF 0 °C to room temp 18 h 100%

This intermediate is critical as a substrate for further amination to form the target amino alcohol.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Optical Resolution Yield Notes
Enantioselective reduction of ketone intermediate 2-Acetylthiophene or thiophene derivatives Methylamine, reducing agents (NaBH4, LiAlH4 with chiral ligands), microbial dehydrogenase Mannich or Friedel-Crafts + reduction Yes, via enzymatic or chiral catalyst ~74% Produces optically active amino alcohol
Diastereomeric salt formation Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol Optically active mandelic acid or tartaric acid derivatives Resolution by salt crystallization Yes High, scalable Industrially used for Duloxetine intermediate
Reduction of 3-(2-thienyl)propanoic acid 3-(2-thienyl)propanoic acid Borane-THF or borane-methyl sulfide Reduction No 97–100% Precursor to amino alcohol synthesis

Research Findings and Industrial Relevance

  • The enantioselective reduction route offers a direct chemical or enzymatic approach to obtain the desired stereochemistry, essential for biological activity.
  • Diastereomeric salt resolution remains a robust, cost-effective method for optical purity enhancement without chromatographic complexity.
  • The borane reduction of the propanoic acid precursor provides a high-yield, straightforward preparation of the alcohol intermediate.
  • These methods are well-documented in patents and literature related to the synthesis of Duloxetine, underscoring their pharmaceutical importance.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Thiophene-Based Derivatives

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-56-1): Differs by the absence of a methyl group on the thiophene ring. Used in antidepressant synthesis via asymmetric reduction or enzymatic resolution .
  • 3-Amino-1-(thiophen-2-yl)propan-1-ol (CAS 1016688-66-6): Lacks both the methyl group on thiophene and the methylamino substitution. Serves as a building block in medicinal chemistry .

Phenyl and Substituted Phenyl Derivatives

  • (S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4): Replaces thiophene with a phenyl group. Exhibits higher hydrophobicity (logP ~1.2) and is used in peptide mimetics .
  • 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS 1201907-22-3): Features a dimethylphenyl group, enhancing steric bulk. Applied in antipsychotic drug intermediates .
  • (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol (CAS 1270385-18-6): Incorporates a trifluoromethylthio group, improving metabolic stability .

Heterocyclic Variants

  • (1S)-3-Amino-1-(oxan-2-yl)propan-1-ol (CAS 2227928-24-5): Replaces thiophene with a tetrahydropyran ring, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) pKa (Amino Group) Melting Point (°C)
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol* 185.27 ~1.5 ~9.9 Not reported
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 185.27 1.2 9.4 120–125 (HCl salt)
(S)-2-Amino-3-phenylpropan-1-ol 151.21 1.0 9.47 80–82
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol 260.13 2.1 ~9.8 Not reported

*Predicted using analogous data from .

Data Tables

Table 1: Structural Comparison

Compound Aromatic Group Amino Group Substitution Key Applications
This compound 3-Methylthiophen-2-yl Primary amine CNS drug intermediates*
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl Methylamine Antidepressants
(S)-2-Amino-3-phenylpropan-1-ol Phenyl Primary amine Peptide mimetics

Biological Activity

3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol is an organic compound notable for its structural features, including an amino group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of developing pharmaceuticals targeting various neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃NOS
  • Molecular Weight : 171.26 g/mol
  • Structural Features :
    • An amino group (-NH₂) that can participate in hydrogen bonding.
    • A thiophene ring that allows for π–π interactions with aromatic residues in proteins.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino group is capable of forming hydrogen bonds with active sites, while the thiophene ring engages in π–π interactions, modulating the activity of target proteins. This dual interaction is critical for its pharmacological effects, particularly in neuropharmacology where it may impact neurotransmitter systems involved in mood regulation.

Antidepressant Activity

Research indicates that compounds structurally similar to this compound exhibit selective serotonin and norepinephrine reuptake inhibition (SSNRI). This mechanism is beneficial for treating depression and anxiety disorders. For instance, it serves as an intermediate in the synthesis of duloxetine, a well-known antidepressant .

Anticonvulsant and Antinociceptive Effects

Preliminary studies have suggested that derivatives of this compound may possess anticonvulsant and antinociceptive properties. These activities are essential for developing therapies aimed at managing seizures and pain.

Case Studies and Experimental Data

A range of studies has been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity :
    • A study reported structure–activity relationship (SAR) investigations revealing that certain derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa cells). The effectiveness was measured through IC₅₀ values from multiple independent experiments .
    CompoundIC₅₀ (µM)Cell Line
    Compound A4.1HeLa
    Compound B5.0L363
  • Neuropharmacological Studies :
    • Interaction studies highlighted how the compound affects neurotransmitter systems, potentially leading to improved mood regulation and reduced anxiety symptoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.